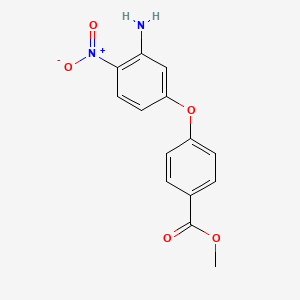

Methyl 4-(3-amino-4-nitrophenoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

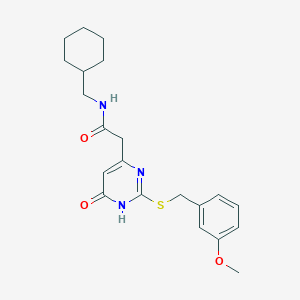

“Methyl 4-(3-amino-4-nitrophenoxy)benzoate” is a chemical compound with the molecular formula C14H12N2O5 . It has an average mass of 288.255 Da and a monoisotopic mass of 288.074615 Da .

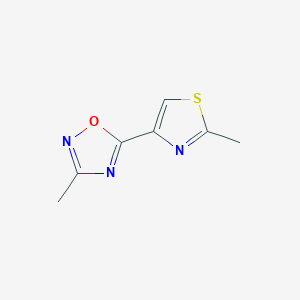

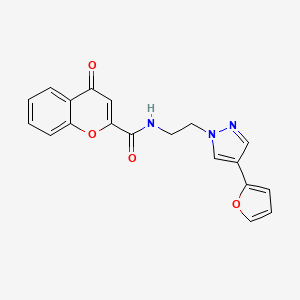

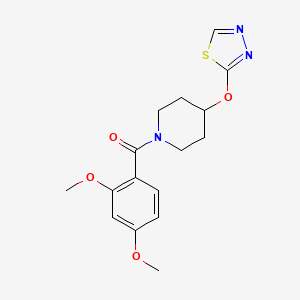

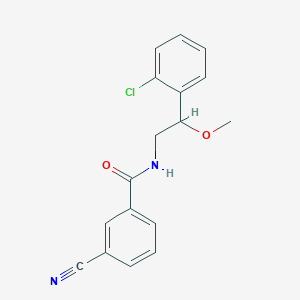

Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . For a more detailed analysis, X-ray diffraction or other spectroscopic methods like FTIR, RAMAN & NMR could be used .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds often participate in reactions such as hydrolysis, aminolysis, and trans-esterification .Scientific Research Applications

Toward Nitroxide-Mediated Photopolymerization

A study by Guillaneuf et al. (2010) introduced a compound with a chromophore group linked to an aminoxyl function, demonstrating its application in photoinitiated polymerization. This research highlighted the compound's potential in the development of photopolymer materials with enhanced properties, such as increased sensitivity to UV light and improved polymerization control (Guillaneuf et al., 2010).

Azo Polymers for Reversible Optical Storage

Meng et al. (1996) synthesized and studied copolymers for their application in reversible optical storage, demonstrating how interactions between azo and benzoate side groups affect optical properties. This work provides insights into the design of materials for advanced optical storage solutions (Meng et al., 1996).

In-situ Synthesis of Metal Nanoparticles@Metal-Organic Frameworks

Qi et al. (2019) reported on the in-situ synthesis of metal nanoparticle composites within metal-organic frameworks, highlighting their catalytic and antimicrobial activities. This research points to the application of such composites in environmental remediation and antimicrobial treatments (Qi et al., 2019).

Synthesis and Properties of Hyperbranched Aromatic Polyamide

Yang et al. (1999) explored the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate derivatives, leading to hyperbranched aromatic polyamides. This research contributes to the field of high-performance polymers with potential applications in coatings, adhesives, and composite materials (Yang et al., 1999).

Synthesis, Structure, and DNA Binding Studies

Haider et al. (2011) focused on the synthesis and characterization of compounds for potential application in the development of new materials for DNA binding and sensing. Their work contributes to the understanding of how structural elements influence the interaction with DNA (Haider et al., 2011).

Photocatalytic Degradation of Methyl Parathion

Moctezuma et al. (2007) studied the photocatalytic degradation of methyl parathion, identifying intermediate products and reaction pathways. This research is relevant for developing photocatalytic methods to degrade toxic pesticides and mitigate environmental pollution (Moctezuma et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

methyl 4-(3-amino-4-nitrophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-20-14(17)9-2-4-10(5-3-9)21-11-6-7-13(16(18)19)12(15)8-11/h2-8H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZAYLJMNHOFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)

![2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2824656.png)

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)

![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)